![molecular formula C13H15N3O B7566778 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B7566778.png)
2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol is a chemical compound that features a benzyl group attached to a pyrazinylamino moiety, which is further connected to an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol typically involves the reaction of benzylamine with pyrazine-2-carboxylic acid, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and pyrazinyl groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The ethan-1-ol group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
2-[Pyrazin-2-ylamino]ethan-1-ol: Lacks the benzyl group, which may result in different biological activity and solubility properties.
2-[Benzyl(pyridin-2-yl)amino]ethan-1-ol: Contains a pyridinyl group instead of a pyrazinyl group, potentially altering its binding affinity and specificity.
2-[Benzyl(imidazol-2-yl)amino]ethan-1-ol: Features an imidazolyl group, which may confer different electronic properties and reactivity.
Uniqueness: The presence of both benzyl and pyrazinyl groups in 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol makes it unique in terms of its potential interactions with biological targets and its physicochemical properties. This combination can lead to enhanced bioactivity and specificity compared to similar compounds.
Propiedades
IUPAC Name |
2-[benzyl(pyrazin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-8-16(13-10-14-6-7-15-13)11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQBHIRXOUXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
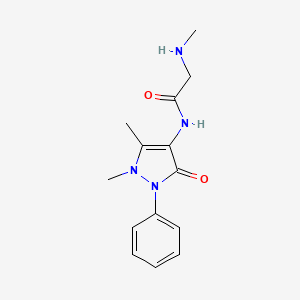
![N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566717.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B7566734.png)
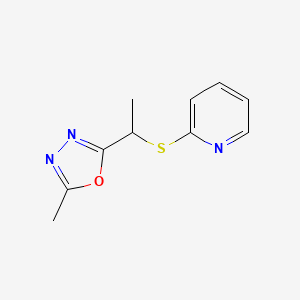
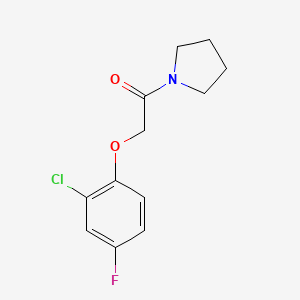
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7566755.png)
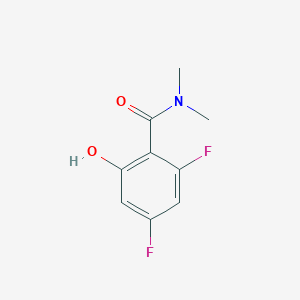

![5-(4-methoxyphenyl)-1-phenyl-N-[(1-propan-2-ylpiperidin-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7566786.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7566797.png)
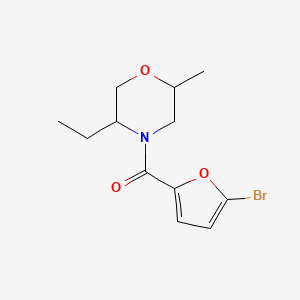
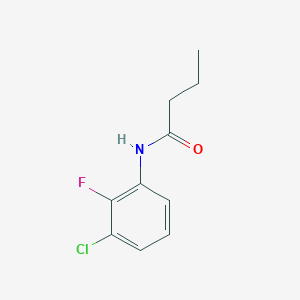
![2-[4-[3-(2-chlorophenyl)-1-methyl-4-oxo-2H-quinazolin-2-yl]phenoxy]acetamide](/img/structure/B7566829.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide](/img/structure/B7566834.png)
